Naamidine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naamidine B is a marine natural product belonging to the class of imidazole alkaloids. It is derived from marine sponges, particularly those of the genus Leucetta. These compounds have garnered significant interest due to their diverse biological activities, including antiviral, antifungal, and cytotoxic properties .
Vorbereitungsmethoden
The synthesis of naamidine B involves several steps, typically starting with the metallation of imidazole or alkyne amination . The synthetic routes often include:
Analyse Chemischer Reaktionen
Naamidine B undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Naamidine B has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of naamidine B involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain fungi and viruses by interfering with their cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cell membrane integrity and inhibition of key enzymes .
Vergleich Mit ähnlichen Verbindungen
Naamidine B is part of a larger family of imidazole alkaloids, including naamidine A, naamidine C, and naamidine H . Compared to these compounds, this compound is unique due to its specific structural features and biological activities. For example:
Naamidine A: Known for its potent cytotoxic activity against cancer cells.
Naamidine C: Exhibits strong antifungal properties.
Naamidine H: Noted for its antiviral activity.
Eigenschaften
CAS-Nummer |
121819-68-9 |
---|---|
Molekularformel |
C24H25N5O5 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
5-[5-[(3-hydroxy-4-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C24H25N5O5/c1-28-18(12-15-7-10-20(34-4)19(30)13-15)17(11-14-5-8-16(33-3)9-6-14)25-23(28)26-21-22(31)29(2)24(32)27-21/h5-10,13,30H,11-12H2,1-4H3,(H,25,26,27,32) |
InChI-Schlüssel |
ZTINURUARMNVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC(=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.